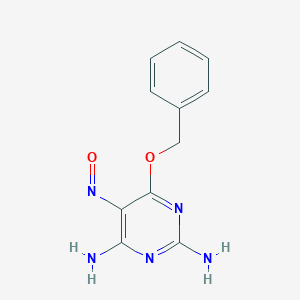
Fumifungin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'angiotensine I est une hormone peptidique qui joue un rôle crucial dans la régulation de la pression artérielle et de l'équilibre hydrique dans l'organisme. Elle est produite par l'action de l'enzyme rénine sur une protéine appelée angiotensinogène, qui est synthétisée par le foie. L'angiotensine I elle-même est relativement inactive mais sert de précurseur à l'angiotensine II, un puissant vasoconstricteur qui augmente la pression artérielle en rétrécissant les vaisseaux sanguins .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : L'angiotensine I peut être synthétisée par synthèse peptidique en phase solide (SPPS), une méthode qui permet l'addition séquentielle d'acides aminés à une chaîne peptidique en croissance. Le processus implique généralement les étapes suivantes :
Attachement du premier acide aminé : à une résine solide.
Addition séquentielle d'acides aminés protégés : à l'aide de réactifs de couplage tels que la dicyclohexylcarbodiimide (DCC) et l'hydroxybenzotriazole (HOBt).
Déprotection : des chaînes latérales des acides aminés et clivage du peptide de la résine à l'aide d'acide trifluoroacétique (TFA).
Méthodes de Production Industrielle : Dans un contexte industriel, la production d'angiotensine I peut impliquer la technologie de l'ADN recombinant. Cette méthode comprend :
Insertion du gène codant l'angiotensinogène : dans un vecteur d'expression approprié.
Transformation du vecteur dans un organisme hôte : tel qu'Escherichia coli ou une levure.
Culture de l'organisme hôte : pour produire de l'angiotensinogène, qui est ensuite clivé par la rénine pour produire de l'angiotensine I.
Analyse Des Réactions Chimiques
Types de Réactions : L'angiotensine I subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : La conversion de l'angiotensine I en angiotensine II par l'enzyme de conversion de l'angiotensine (ECA).
Oxydation et Réduction : Ces réactions sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.
Réactifs et Conditions Courants :
Hydrolyse : Implique généralement l'utilisation de l'ECA dans une solution tamponnée à pH et température physiologiques.
Oxydation : Peut impliquer des agents oxydants tels que le peroxyde d'hydrogène dans des conditions contrôlées.
Produits Majeurs :
Angiotensine II : Le principal produit formé par l'hydrolyse de l'angiotensine I par l'ECA.
4. Applications de la Recherche Scientifique
L'angiotensine I a de nombreuses applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : Utilisée comme substrat dans les études impliquant les inhibiteurs de l'ECA, qui sont importants dans le développement de médicaments antihypertenseurs.
Biologie : Joue un rôle dans la compréhension du système rénine-angiotensine et son impact sur la régulation de la pression artérielle.
Médecine : Utilisée dans le développement et les tests de médicaments contre l'hypertension et l'insuffisance cardiaque.
Industrie : Utilisée dans la production de kits de diagnostic pour mesurer les niveaux de rénine et d'angiotensine dans des échantillons cliniques
5. Mécanisme d'Action
L'angiotensine I exerce ses effets principalement par sa conversion en angiotensine II par l'ECA. L'angiotensine II agit ensuite sur des récepteurs spécifiques, en particulier le récepteur de type 1 de l'angiotensine II (AT1), conduisant à :
Vasoconstriction : Rétrécissement des vaisseaux sanguins, ce qui augmente la pression artérielle.
Sécrétion d'Aldostérone : Stimulation des glandes surrénales pour libérer de l'aldostérone, ce qui favorise la rétention de sodium et d'eau, augmentant encore la pression artérielle
Composés Similaires :
Angiotensine II : Une forme plus active qui provoque directement la vasoconstriction et augmente la pression artérielle.
Angiotensine III : Un métabolite de l'angiotensine II avec des effets similaires mais moins puissants.
Unicité de l'Angiotensine I : L'angiotensine I est unique en ce qu'elle sert de précurseur aux angiotensines II et III, ce qui en fait un élément essentiel du système rénine-angiotensine. Contrairement à l'angiotensine II, qui a des effets physiologiques directs, l'angiotensine I elle-même est relativement inactive mais essentielle à la production de ses dérivés plus actifs .
Applications De Recherche Scientifique
Angiotensin I has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a substrate in studies involving ACE inhibitors, which are important in the development of antihypertensive drugs.
Biology: Plays a role in understanding the renin-angiotensin system and its impact on blood pressure regulation.
Medicine: Used in the development and testing of drugs for hypertension and heart failure.
Industry: Employed in the production of diagnostic kits for measuring renin and angiotensin levels in clinical samples
Mécanisme D'action
Angiotensin I exerts its effects primarily through its conversion to angiotensin II by ACE. Angiotensin II then acts on specific receptors, particularly the angiotensin II receptor type 1 (AT1), leading to:
Vasoconstriction: Narrowing of blood vessels, which increases blood pressure.
Aldosterone Secretion: Stimulation of the adrenal glands to release aldosterone, which promotes sodium and water retention, further increasing blood pressure
Comparaison Avec Des Composés Similaires
Angiotensin II: A more active form that directly causes vasoconstriction and increases blood pressure.
Angiotensin III: A metabolite of angiotensin II with similar but less potent effects.
Uniqueness of Angiotensin I: Angiotensin I is unique in that it serves as a precursor to angiotensin II and III, making it a critical component in the renin-angiotensin system. Unlike angiotensin II, which has direct physiological effects, angiotensin I itself is relatively inactive but essential for the production of its more active derivatives .
Propriétés
Numéro CAS |
110231-33-9 |
|---|---|
Formule moléculaire |
C22H41NO7 |
Poids moléculaire |
431.6 g/mol |
Nom IUPAC |
(E)-4-acetyloxy-2-amino-3,5,14-trihydroxyicos-6-enoic acid |
InChI |
InChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(26)21(30-16(2)24)20(27)19(23)22(28)29/h12,15,17-21,25-27H,3-11,13-14,23H2,1-2H3,(H,28,29)/b15-12+ |
Clé InChI |
OOEOVXMORBPOKC-NTCAYCPXSA-N |
SMILES |
CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)OC(=O)C)O)O |
SMILES isomérique |
CCCCCCC(CCCCCC/C=C/C(C(C(C(C(=O)O)N)O)OC(=O)C)O)O |
SMILES canonique |
CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)OC(=O)C)O)O |
Synonymes |
2-amino-4-acetoxy-3,5,14-trihydroxyeicosenoic acid fumifungin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


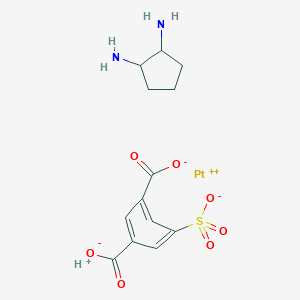
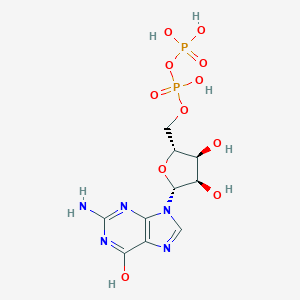
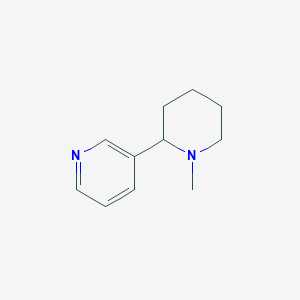
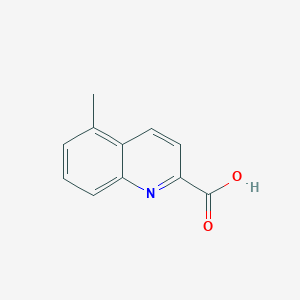
![1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol](/img/structure/B24724.png)

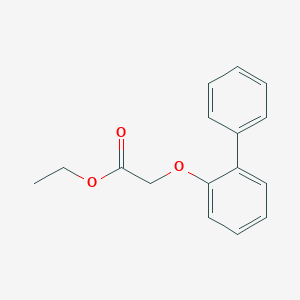
![(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid](/img/structure/B24734.png)
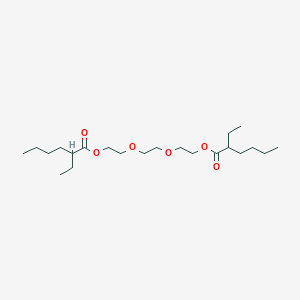
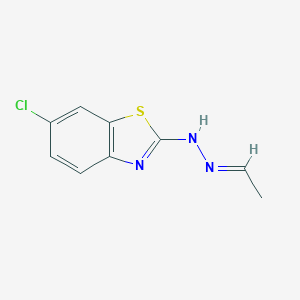
![Ethanol, 2-[(2-pyridinylmethylene)imino]-(9CI)](/img/structure/B24738.png)
![4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B24739.png)

